[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone
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Overview
Description
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzimidazole, piperidine, and thiazole moieties using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and thiazole rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The piperidine ring may interact with neurotransmitter receptors, while the thiazole ring can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole moiety.
Piperidine Derivatives: Compounds such as piperidine itself and risperidone contain the piperidine ring.
Thiazole Derivatives: Thiazole-containing compounds like thiamine and ritonavir are structurally similar.
Uniqueness
What sets [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-12-18(20-13(2)25-12)19(24)23-9-7-14(8-10-23)11-17-21-15-5-3-4-6-16(15)22-17/h3-6,14H,7-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOGYNOZQJJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)N2CCC(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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